

# Applications of ABTS in Food Science Research: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *ABTS diammonium salt*

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## Introduction

The compound 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), commonly known as ABTS, is a versatile chromogenic substrate with extensive applications in food science research.[1][2] Its utility stems from its ability to be converted into a stable, colored radical cation ( $\text{ABTS}^{\bullet+}$ ), which can then be used to measure the antioxidant capacity of various food matrices.[3][4] This guide provides a comprehensive overview of the core applications of ABTS in food science, including detailed experimental protocols, quantitative data summaries, and visual representations of key mechanisms and workflows.

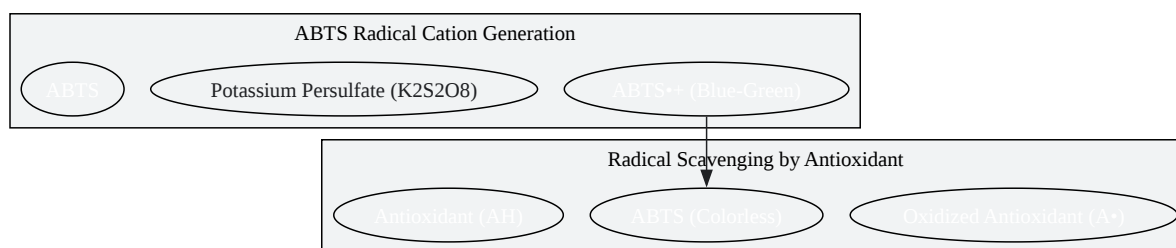
The primary application of ABTS in food science is the determination of total antioxidant capacity (TAC) through the Trolox Equivalent Antioxidant Capacity (TEAC) assay.[1][4] This assay is valued for its operational simplicity and applicability to both hydrophilic and lipophilic antioxidants.[4] Beyond antioxidant analysis, ABTS serves as a crucial substrate in enzyme inhibition assays, particularly for enzymes involved in carbohydrate digestion and enzymatic browning. Furthermore, its chromogenic properties are leveraged in the development of biosensors for the detection of food contaminants.

## Core Applications of ABTS

### Antioxidant Capacity Determination (ABTS/TEAC Assay)

The most prevalent use of ABTS in food science is to assess the antioxidant capacity of foods and beverages.[1][4] The assay is based on the principle that antioxidants in a sample will reduce the pre-formed blue-green ABTS radical cation (ABTS•+) back to its colorless neutral form.[3] The degree of decolorization is proportional to the concentration and activity of the antioxidants present in the sample.[4]

The ABTS•+ radical cation is typically generated by the oxidation of ABTS with a strong oxidizing agent, most commonly potassium persulfate.[5] The stable radical has a characteristic absorbance at 734 nm. When an antioxidant is introduced, it donates an electron or a hydrogen atom to the ABTS•+, neutralizing its charge and causing the solution to lose its color.[4]



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The antioxidant capacity is often expressed as the IC<sub>50</sub> value (the concentration of the sample required to scavenge 50% of the ABTS radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of a sample to that of Trolox, a water-soluble vitamin E analog.

Table 1: IC<sub>50</sub> Values of Various Plant Extracts using the ABTS Assay

Plant Extract	IC50 (µg/mL)	Reference
Vernonia amygdalina (Methanol Extract)	179.8	<a href="#">[6]</a>
Vernonia amygdalina (Ethanol Extract)	256.9	<a href="#">[6]</a>
Vernonia amygdalina (Aqueous Extract)	334.3	<a href="#">[6]</a>
Syzygium samarangense (Young Leaves)	6.31	<a href="#">[7]</a>
Syzygium samarangense (Mature Leaves)	14.62	<a href="#">[7]</a>
Syzygium samarangense (Unripe Fruit)	13.79	<a href="#">[7]</a>
Turmeric (Non-roasting)	3.514	<a href="#">[8]</a>
Macaranga hypoleuca (Ethyl Acetate Fraction)	2.10	<a href="#">[5]</a>
Ready-to-use Salad Mix 1	1.31	<a href="#">[9]</a>
Ready-to-use Salad Mix 2	5.43	<a href="#">[9]</a>

Table 2: Trolox Equivalent Antioxidant Capacity (TEAC) of Various Beverages

Beverage	TEAC Value (mmol Trolox/L)	Reference
Red Fruit Juice (Sour Cherry)	10.5 - 12.3	<a href="#">[3]</a>
Red Fruit Juice (Black Currant)	15.2 - 18.9	<a href="#">[3]</a>
Red Fruit Juice (Red Grape)	8.9 - 11.5	<a href="#">[3]</a>
Infant Fruit Beverage (Grape-Orange-Banana)	3.37	<a href="#">[10]</a>
Infant Fruit Beverage (Peach-Apple)	3.15	<a href="#">[10]</a>
Infant Fruit Beverage (Pineapple-Banana)	2.96	<a href="#">[10]</a>
Coffee (Espresso)	~35	<a href="#">[11]</a>
Coffee (Moka)	~33	<a href="#">[11]</a>
Orange Juice	~2.5	<a href="#">[12]</a>

## Enzyme Inhibition Assays

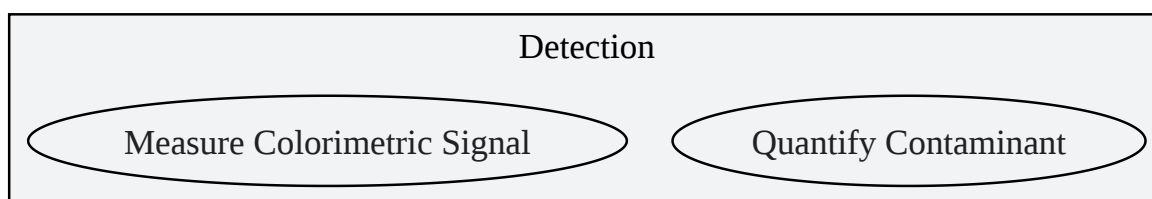
ABTS is also employed as a substrate in various enzyme inhibition assays relevant to food science, particularly for enzymes that catalyze oxidation reactions.

In the context of functional foods and nutraceuticals, there is significant interest in identifying natural inhibitors of carbohydrate-digesting enzymes like  $\alpha$ -amylase and  $\alpha$ -glucosidase to manage postprandial hyperglycemia. While ABTS is not a direct substrate for these enzymes, its antioxidant properties are often measured alongside the enzyme inhibitory activity of food extracts to provide a more comprehensive understanding of their potential health benefits.[\[2\]](#)  
[\[13\]](#)

Enzymatic browning, a significant cause of quality loss in fruits and vegetables, is primarily catalyzed by polyphenol oxidase (PPO) and peroxidase (POD). ABTS can be used as a substrate to measure the activity of these enzymes. Therefore, the inhibition of ABTS oxidation in the presence of a food extract can be used to screen for potential anti-browning agents.

## ABTS-Based Biosensors for Food Contaminant Detection

The chromogenic properties of ABTS make it a valuable component in the development of biosensors for detecting food contaminants such as pesticides and mycotoxins.[14][15] In these systems, an enzyme (e.g., acetylcholinesterase for organophosphate pesticides or a peroxidase for mycotoxins) is often immobilized on a sensor surface. The presence of the contaminant inhibits the enzyme's activity, which is then measured by a decrease in the colorimetric signal produced from the enzymatic reaction with ABTS as the substrate.



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## Experimental Protocols

### ABTS Radical Scavenging Assay

#### 1. Reagent Preparation:

- **ABTS Solution (7 mM):** Dissolve the appropriate amount of **ABTS diammonium salt** in deionized water.
- **Potassium Persulfate Solution (2.45 mM):** Dissolve the appropriate amount of potassium persulfate in deionized water.
- **ABTS•+ Working Solution:** Mix equal volumes of the 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will result in the formation of the ABTS radical cation.
- **Diluted ABTS•+ Solution:** Before the assay, dilute the ABTS•+ working solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of  $0.700 \pm 0.02$  at 734 nm.

## 2. Assay Procedure:

- Prepare a series of dilutions of the food extract or standard (e.g., Trolox).
- To a microplate well or a cuvette, add a small volume of the sample or standard (e.g., 10 µL).
- Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).
- Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
- Measure the absorbance at 734 nm.

## 3. Data Analysis:

- Calculate the percentage inhibition of the ABTS•+ radical using the following formula: % Inhibition =  $[(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control}] \times 100$  where Abs\_control is the absorbance of the ABTS•+ solution without the sample, and Abs\_sample is the absorbance of the reaction mixture with the sample.
- Plot the percentage inhibition against the concentration of the sample or standard to determine the IC50 value.
- To calculate the TEAC value, a standard curve is generated using Trolox at various concentrations. The antioxidant capacity of the sample is then expressed as µmol of Trolox equivalents per gram or milliliter of the sample.

# α-Amylase Inhibition Assay

## 1. Reagent Preparation:

- α-Amylase Solution: Prepare a solution of α-amylase in a suitable buffer (e.g., phosphate buffer, pH 6.9).
- Starch Solution (1%): Prepare a 1% (w/v) solution of soluble starch in the buffer.
- Dinitrosalicylic Acid (DNSA) Reagent: Prepare the colorimetric reagent.

- Sample/Standard Solutions: Prepare various concentrations of the food extract and a standard inhibitor (e.g., acarbose).

## 2. Assay Procedure:

- Pre-incubate a mixture of the sample/standard solution and the  $\alpha$ -amylase solution for a specific time (e.g., 10 minutes at 37°C).
- Initiate the enzymatic reaction by adding the starch solution and incubate for a defined period (e.g., 30 minutes at 37°C).
- Stop the reaction by adding the DNSA reagent.
- Boil the mixture for a few minutes to allow for color development.
- After cooling, dilute the reaction mixture with distilled water and measure the absorbance at 540 nm.

## 3. Data Analysis:

- Calculate the percentage of  $\alpha$ -amylase inhibition using the formula: % Inhibition =  $[(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control}] \times 100$  where Abs\_control is the absorbance of the control (without inhibitor) and Abs\_sample is the absorbance in the presence of the inhibitor.
- Determine the IC50 value by plotting the percentage inhibition against the sample concentration.

# $\alpha$ -Glucosidase Inhibition Assay

## 1. Reagent Preparation:

- $\alpha$ -Glucosidase Solution: Prepare a solution of  $\alpha$ -glucosidase in a suitable buffer (e.g., phosphate buffer, pH 6.8).
- p-Nitrophenyl- $\alpha$ -D-glucopyranoside (pNPG) Solution: Prepare a solution of the substrate pNPG in the buffer.
- Sodium Carbonate Solution: Prepare a solution to stop the reaction.

- Sample/Standard Solutions: Prepare various concentrations of the food extract and a standard inhibitor (e.g., acarbose).

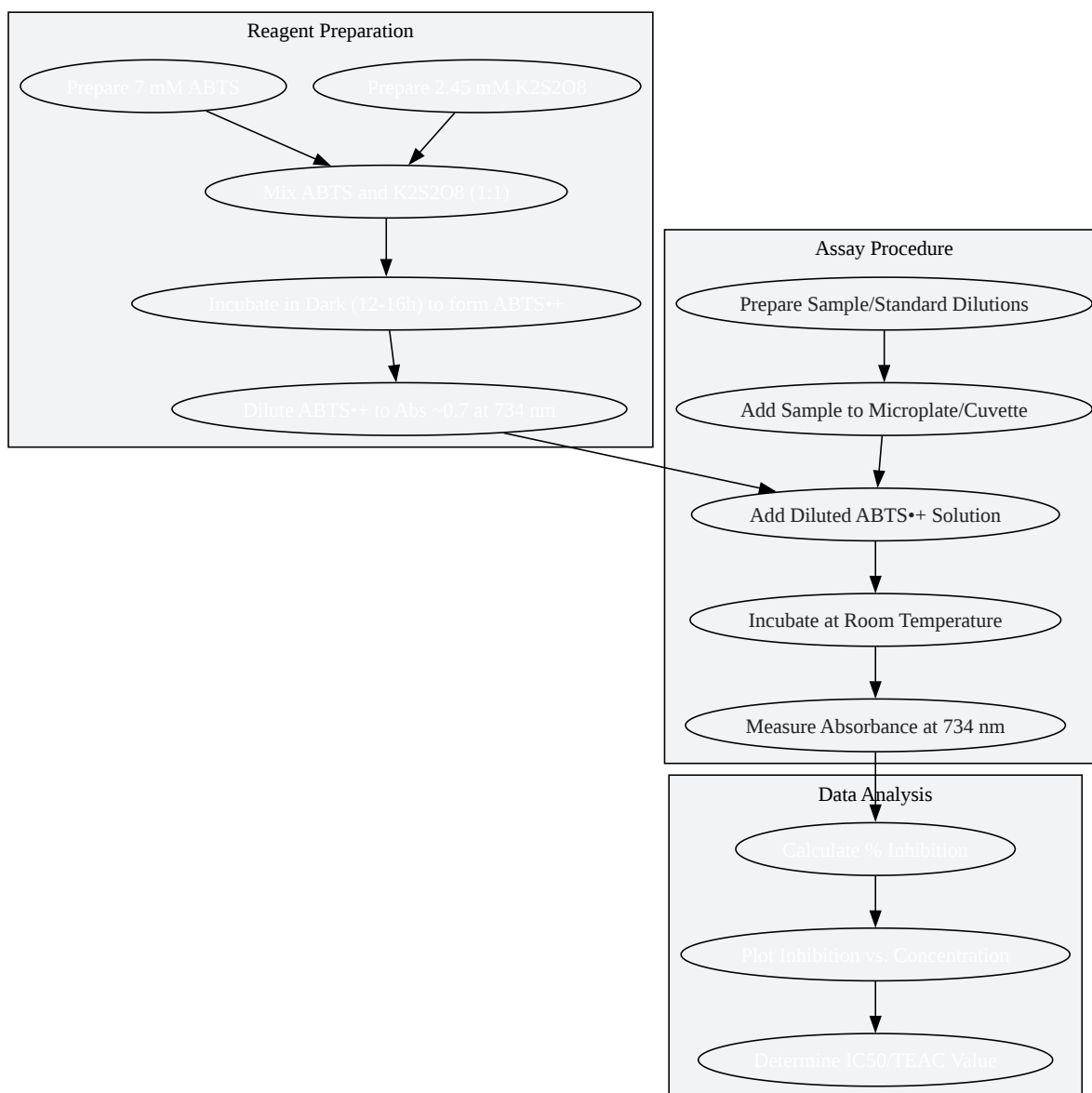
## 2. Assay Procedure:

- Pre-incubate the  $\alpha$ -glucosidase solution with the sample/standard solution for a specific time (e.g., 5 minutes at 37°C).
- Start the reaction by adding the pNPG solution and incubate for a defined period (e.g., 20 minutes at 37°C).
- Terminate the reaction by adding the sodium carbonate solution.
- Measure the absorbance of the released p-nitrophenol at 405 nm.

## 3. Data Analysis:

- Calculate the percentage of  $\alpha$ -glucosidase inhibition using the formula: % Inhibition =  $[(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control}] \times 100$
- Determine the IC50 value from the plot of percentage inhibition versus sample concentration.





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## Conclusion

ABTS has established itself as an indispensable tool in food science research. Its primary application in the robust and versatile ABTS/TEAC assay provides a standardized method for quantifying the antioxidant capacity of a wide array of food products. Furthermore, its role as a chromogenic substrate in enzyme inhibition assays offers valuable insights into the potential of foods to modulate key enzymatic pathways related to carbohydrate metabolism and food quality. The integration of ABTS into biosensor technology also holds significant promise for the rapid and sensitive detection of food contaminants, contributing to enhanced food safety. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers and professionals in the field, facilitating the effective application of ABTS-based methodologies in their work.

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